tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884360
InChI: InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)18-12-8-10-20(11-9-12)15-13-6-4-5-7-14(13)25(22,23)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,21)
SMILES:
Molecular Formula: C17H23N3O4S
Molecular Weight: 365.4 g/mol

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate

CAS No.:

Cat. No.: VC15884360

Molecular Formula: C17H23N3O4S

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate -

Specification

Molecular Formula C17H23N3O4S
Molecular Weight 365.4 g/mol
IUPAC Name tert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)18-12-8-10-20(11-9-12)15-13-6-4-5-7-14(13)25(22,23)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,21)
Standard InChI Key DUJLPPDBMUTUFB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct components:

  • Benzo[d]isothiazole 1,1-dioxide: A bicyclic aromatic system with a sulfonamide group, contributing to electronic delocalization and hydrogen-bonding capabilities .

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that enhances conformational flexibility and facilitates interactions with hydrophobic pockets in biological targets.

  • tert-Butyl carbamate: A bulky protecting group that improves solubility in organic solvents and stabilizes the molecule against enzymatic degradation.

The tert-butyl group induces steric hindrance, which modulates reactivity during synthetic modifications.

Physicochemical Data

PropertyValue
Molecular FormulaC17H23N3O4S\text{C}_{17}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight365.4 g/mol
IUPAC Nametert-butyl N-[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]carbamate
Canonical SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32
Topological Polar Surface Area97.7 Ų

The compound’s logP value (calculated) of 2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis involves three sequential steps:

  • Formation of Benzo[d]isothiazole 1,1-dioxide: Starting from 2-chlorobenzonitrile, sulfonation with fuming sulfuric acid yields the sulfonamide intermediate, which undergoes cyclization to form the benzo[d]isothiazole 1,1-dioxide core.

  • Piperidine Functionalization: The piperidine ring is introduced via nucleophilic substitution or reductive amination, often employing catalysts like palladium on carbon for hydrogenation.

  • Carbamate Installation: The tert-butyl carbamate group is appended using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, typically with triethylamine in tetrahydrofuran.

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance reaction efficiency and purity (yield >85%). Automated purification systems, such as preparative HPLC, ensure consistency in pharmaceutical-grade batches.

Biological Activity and Mechanism

Antimicrobial Properties

Preliminary studies indicate moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The benzo[d]isothiazole moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the piperidine ring enhances membrane penetration .

Central Nervous System (CNS) Effects

The compound exhibits affinity for serotonin receptors (5-HT2A_{2A}: Ki=120nMK_i = 120 \, \text{nM}), suggesting potential applications in treating anxiety and depression . Molecular dynamics simulations reveal that the tert-butyl group stabilizes ligand-receptor interactions through van der Waals contacts .

Anti-inflammatory Activity

In murine models, the compound reduces TNF-α production by 40% at 10 mg/kg, likely via suppression of NF-κB signaling. The sulfonamide group chelates zinc ions in matrix metalloproteinases, attenuating tissue damage in inflammatory diseases.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor in designing protease inhibitors (e.g., HIV-1 protease IC50_{50} = 0.8 µM) . Structural analogs with modified piperidine substituents show enhanced selectivity for kinase targets such as JAK3 (IC50_{50} = 50 nM) .

Material Science

Thin films of the compound exhibit a dielectric constant of 3.2 at 1 MHz, making them suitable for insulating layers in microelectronics. The sulfonamide group facilitates self-assembly on gold surfaces, enabling applications in biosensors.

Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaKey Features
tert-Butyl (piperidin-4-yl)carbamateC11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{2}Lacks benzo[d]isothiazole; lower bioactivity
N-Boc-piperidineC9H17NO2\text{C}_{9}\text{H}_{17}\text{NO}_{2}Simplified structure; used as amine protector
Benzo[d]isothiazole 1,1-dioxideC7H5NO2S\text{C}_{7}\text{H}_{5}\text{NO}_{2}\text{S}Core pharmacophore; limited solubility

The tert-butyl carbamate group in the target compound enhances metabolic stability compared to analogs with methyl carbamates (plasma half-life: 6 h vs. 2 h) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator